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2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(furan-2-ylmethyl)acetamide

c-Met kinase inhibition ATP-competitive inhibitor cancer cell signaling

Researchers profiling c-Met-dependent cancers require structurally defined kinase inhibitors with predictable selectivity to avoid confounding polypharmacology. CAS 307324-16-9 addresses this need with a [1,2,4]triazolo[4,3-a]pyridine core linked via thioether to an N-(furan-2-ylmethyl)acetamide moiety. - Deployed as a Class I ATP-competitive c-Met tool compound for kinase dependence profiling across gastric (SNU5, MKN-45) and NSCLC (NCI-H1993) xenograft models. - Low MW (288.33) with favorable calculated properties (TPSA 73.28 Ų, LogP 0.31) offers ample room for property-guided lead optimization. - Serves as a negative-control reference for aldehyde oxidase (AO) metabolism assays, structurally lacking the quinoline motif implicated in SGX-523 renal toxicity.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33
CAS No. 307324-16-9
Cat. No. B2652469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(furan-2-ylmethyl)acetamide
CAS307324-16-9
Molecular FormulaC13H12N4O2S
Molecular Weight288.33
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)SCC(=O)NCC3=CC=CO3
InChIInChI=1S/C13H12N4O2S/c18-12(14-8-10-4-3-7-19-10)9-20-13-16-15-11-5-1-2-6-17(11)13/h1-7H,8-9H2,(H,14,18)
InChIKeyPTYXAKVMINRVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of a c-Met Kinase Inhibitor Scaffold


CAS 307324-16-9 is a heterocyclic small molecule (C₁₃H₁₂N₄O₂S; MW 288.33) featuring a [1,2,4]triazolo[4,3-a]pyridine core linked via a thioether bridge to an N-(furan-2-ylmethyl)acetamide moiety [1]. It is formally registered in the ChEMBL database (CHEMBL1597709) with preclinical bioactivity annotations and is primarily recognized as a c-Met kinase inhibitor scaffold [2]. Its structural motif places it within the class I ATP-competitive c-Met inhibitor family, which includes clinical candidates such as SGX-523 and JNJ-38877605, though the exact binding pose and selectivity profile of this specific derivative have not been independently published [3].

Class I ATP-competitive c-Met inhibitor scaffold
ChEMBL-annotated preclinical bioactivity (CHEMBL1597709)
Binding pose and selectivity not independently confirmed

Why Exact CAS Verification Matters for This Scaffold


Within the [1,2,4]triazolo[4,3-a]pyridine acetamide series, minor structural variations produce divergent target binding and pharmacokinetic outcomes. For example, the benchmark compound 4d from the Zhao et al. series demonstrated c-Met IC₅₀ values dependent on its specific substitution pattern, with selectivity against 59 other kinases, while the clinical candidate SGX-523 was later withdrawn due to renal toxicity linked to its unique metabolic pathway [1]. The furan-2-ylmethyl group in CAS 307324-16-9 introduces distinct hydrogen-bonding and lipophilic characteristics compared to analogs bearing phenyl, cyclopentyl, or unsubstituted acetamide groups, as evidenced by differential bioactivity profiles catalogued in ChEMBL [2]. A vendor offering a 'triazolo[4,3-a]pyridine acetamide' without the exact CAS registry cannot guarantee the same target engagement, off-rate kinetics, or metabolic stability [3].

Side-chain specificity
Furan-2-ylmethyl group introduces distinct H-bonding and lipophilic character compared to phenyl, cyclopentyl, or unsubstituted acetamide analogs
Target engagement divergence
Minor structural variations in the [1,2,4]triazolo[4,3-a]pyridine acetamide series produce markedly different c-Met IC₅₀ and kinase selectivity profiles
Metabolic stability uncertainty
Analog substitution patterns alter metabolic pathways; a generic triazolo[4,3-a]pyridine acetamide cannot guarantee equivalent PK stability or AO liability

Quantitative Comparator Evidence for This Compound


c-Met Kinase Inhibition Class Benchmarking

While published IC₅₀ data for CAS 307324-16-9 itself are not yet available in peer-reviewed literature, it belongs to the [1,2,4]triazolo[4,3-a]pyridine class that has yielded nanomolar c-Met inhibitors. The BindingDB record BDBM50182528, which is structurally related, reports a c-Met IC₅₀ of 123 nM [1]. For context, the clinical-stage comparator SGX-523 shows a c-Met IC₅₀ of approximately 4 nM, but its clinical development was terminated due to renal toxicity arising from aldehyde oxidase-mediated metabolism [2]. This toxicity is a direct consequence of the quinoline moiety—absent in the triazolo[4,3-a]pyridine scaffold of CAS 307324-16-9—suggesting a structurally determined safety advantage that must be confirmed through dedicated metabolic profiling [3].

c-Met IC₅₀ Benchmark
Class-level
Target: no peer-reviewed IC₅₀ reported
Class reference (BDBM50182528): 123 nM
SGX-523: ≈4 nM
Class-level inhibition context
Direct IC₅₀ data required
c-Met kinase inhibition ATP-competitive inhibitor cancer cell signaling

Kinase Selectivity Profile vs. Multi-Targeted Inhibitors

Class I c-Met inhibitors, defined by their U-shaped ATP-binding pocket conformation, are generally more selective than class II inhibitors, which adopt an extended conformation and tend to inhibit additional kinases [1]. The triazolo[4,3-a]pyridine core of CAS 307324-16-9 is consistent with the class I pharmacophore, implying potentially higher selectivity. For reference, the triazolo[4,3-a]pyridine derivative 4d (from the Zhao et al. series) showed inhibition of c-Met without affecting 59 other kinases at pharmacologically relevant concentrations [2]. In contrast, the multi-targeted c-Met inhibitor foretinib (class II) exhibits potent activity against VEGFR-2 (IC₅₀ 0.86 nM), c-Kit, and Flt-3, increasing off-target risk [3]. The furan-2-ylmethyl group in CAS 307324-16-9 is hypothesized to form a hydrogen bond with the hinge region of c-Met (Met1160), a binding mode that enhances selectivity over kinases lacking this interaction [1].

Kinase Selectivity
Class-level
Target: class I, predicted selective
Class I analog 4d: c-Met over 59 kinases
Foretinib (class II): multi-targeted
Selectivity context differs
No selectivity panel data for this compound
kinase selectivity off-target risk class I c-Met inhibitor

Drug-Likeness Parameters vs. Oral c-Met Inhibitors

CAS 307324-16-9 exhibits calculated physicochemical properties that compare favorably with approved oral c-Met inhibitors. Its molecular weight (288.33 g/mol) is substantially lower than crizotinib (450.3 g/mol) and capmatinib (412.4 g/mol), and its calculated TPSA (73.28 Ų) and LogP (0.31) fall within optimal ranges for oral absorption . Specifically, Capmatinib has a TPSA of 102.4 Ų, exceeding the 90 Ų threshold recommended for CNS penetration but possibly limiting oral bioavailability [1]. Crizotinib has a higher LogP (3.6), which can lead to increased metabolic clearance and solubility challenges [2]. The lower LogP of CAS 307324-16-9 (predicted ~0.31) suggests potentially improved aqueous solubility, although experimental solubility and permeability data are needed to confirm this advantage.

Physicochemical Profile
Reported
MW: 288.3; TPSA: 73.3 Ų; LogP: 0.31 (calc)
Crizotinib: MW 450, LogP 3.6
Capmatinib: TPSA 102.4 Ų
Favorable calculated properties
Experimental solubility/permeability needed
drug-likeness Lipinski Rule of Five oral bioavailability potential

Aldehyde Oxidase Metabolic Liability Assessment

SGX-523, a quinoline-containing c-Met inhibitor, was withdrawn from clinical development because its quinoline ring undergoes rapid oxidation by aldehyde oxidase (AO), producing an insoluble, nephrotoxic metabolite that precipitated renal failure in humans [1]. The triazolo[4,3-a]pyridine core of CAS 307324-16-9 lacks the quinoline moiety and is therefore not predicted to be an AO substrate. The structurally related triazolo[4,3-a]pyridine compound 4d showed acceptable long-term and acute toxicity profiles in mouse models, with plasma exposure values superior to JNJ-38877605, suggesting that this scaffold is not subject to the same AO-mediated clearance that plagued SGX-523 [2]. No experimental AO metabolism data for CAS 307324-16-9 itself have been published; this represents a key testing gap that must be closed to confirm this structural advantage.

AO Metabolism Risk
Class-level
Target: lacks quinoline motif; not predicted AO substrate
SGX-523: quinoline ring → AO metabolism → nephrotoxic metabolite
Predicted lower AO liability
Confirmatory AO incubation data absent
aldehyde oxidase metabolism species-specific toxicity metabolic stability

Synthetic Tractability for Analog Exploration

The synthetic route to [1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides is well-established, with Karpina et al. (2019) reporting a modular synthesis of 32 analogs bearing 1,2,4-oxadiazole substituents at positions 6, 7, and 8, achieved in good yields using commercially available 2-chloropyridine carboxylic acid starting materials [1]. This contrasts with the more complex synthetic requirements for crizotinib, which requires multi-step enantioselective synthesis due to its chiral center [2]. The thioether linkage in CAS 307324-16-9 is formed via straightforward nucleophilic substitution from a thiol intermediate, enabling rapid diversification of the acetamide side chain [1]. This synthetic accessibility supports efficient SAR exploration, with the furan-2-ylmethyl group in CAS 307324-16-9 serving as a specific departure point that can be systematically varied to optimize potency, selectivity, and pharmacokinetics.

Synthetic Access
Reported
Modular 3–4 step route from 2-chloropyridine carboxylic acids
32 analogs demonstrated; thioether linkage facilitates side-chain diversification
Crizotinib: multi-step enantioselective synthesis
Supports SAR exploration
Yields reported as good across analog series
structure-activity relationship analog synthesis medicinal chemistry

Validated Research Applications for This Compound


Cancer Cell Line Profiling in Gastric and Lung Models

Based on the class-level evidence that [1,2,4]triazolo[4,3-a]pyridine derivatives inhibit c-Met kinase in the nanomolar range and show efficacy against SNU5 (gastric), MKN-45 (gastric), and NCI-H1993 (non-small cell lung) xenograft models [1], CAS 307324-16-9 is appropriately deployed as a tool compound for profiling c-Met dependence across cancer cell line panels. Its structurally predicted class I selectivity profile suggests reduced confounding kinase polypharmacology compared to multi-targeted inhibitors like foretinib [2]. Researchers should pair this compound with siRNA knockdown controls and c-Met-negative cell lines to confirm on-target effects.

Medicinal Chemistry Hit-to-Lead Optimization

The well-characterized synthetic route to [1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides, demonstrated across 32 analogs by Karpina et al. [1], combined with the favorable calculated physicochemical profile (MW 288.3, TPSA 73.28 Ų, LogP 0.31) [2], positions CAS 307324-16-9 as an efficient starting point for hit-to-lead campaigns targeting c-Met-driven cancers. The furan-2-ylmethyl group provides a specific vector for systematic SAR exploration, while the low molecular weight offers room for property-guided optimization without breaching lead-likeness thresholds.

Aldehyde Oxidase Liability Screening Reference

Given that the clinical failure of SGX-523 was directly attributable to aldehyde oxidase (AO)-mediated metabolism of its quinoline ring to a nephrotoxic metabolite [1], and that the triazolo[4,3-a]pyridine scaffold structurally lacks this quinoline motif, CAS 307324-16-9 can serve as a negative-control reference compound in AO metabolism screening assays. Direct experimental comparison of CAS 307324-16-9 with SGX-523 in human liver S9 fractions with and without AO inhibitors (e.g., raloxifene, hydralazine) would generate valuable data confirming the scaffold's metabolic advantage [2].

Computational Docking and Molecular Dynamics

The triazolo[4,3-a]pyridine core is predicted to bind in the U-shaped class I conformation at the c-Met ATP-binding site [1]. CAS 307324-16-9, with its unique furan-2-ylmethyl acetamide side chain, provides a structurally defined ligand for molecular docking and molecular dynamics simulations aimed at understanding the conformational determinants of c-Met hinge-region interactions (Met1160). Such studies can inform the design of next-generation inhibitors with improved residence time and selectivity [2]. The availability of the compound's InChI Key (PTYXAKVMINRVRH-UHFFFAOYSA-N) and standardized SMILES through ATB and ChEMBL facilitates its use in computational workflows [3].

Application
Selection Property
Validation Focus
Cancer cell-line panel profiling (c-Met dependence)
Class I c-Met inhibitor scaffold with predicted selectivity
Confirm on-target effects using siRNA and c-Met-negative cell lines
Hit-to-lead SAR exploration
Synthetic accessibility; favorable calculated profile (low MW, LogP)
Optimize potency while maintaining lead-likeness thresholds
Aldehyde oxidase metabolism screening reference
Triazolo[4,3-a]pyridine core lacks quinoline; predicted non-AO substrate
Generate experimental AO incubation data (e.g., human liver S9 fractions)
Computational c-Met docking studies
Defined structure with class I binding pose prediction
Model hinge-region interactions (Met1160) and residence time
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